Isopulegol acetate
Description
Contextualization within Menthane Monoterpenoid Chemistry and its Stereoisomers
Isopulegol (B1217435) acetate (B1210297) is classified as a menthane monoterpenoid. foodb.cahmdb.ca This class of organic compounds is characterized by a p-menthane (B155814) skeleton, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl or isopropenyl group. foodb.cahmdb.ca Specifically, isopulegol acetate possesses a p-menthane backbone with a methyl group at position 5, an isopropenyl group at position 2, and an acetate functional group. vulcanchem.com The precise stereochemistry of the most common isomer is (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl acetate. foodb.caontosight.ai This specific three-dimensional arrangement is crucial as it dictates the molecule's physicochemical properties and its interactions with other chemical entities. vulcanchem.com
The parent alcohol, isopulegol, can exist as several stereoisomers, and consequently, so can its acetate derivative. chemicalbook.comchemdad.com The National Institute of Standards and Technology (NIST) lists stereoisomers such as neo-isopulegol acetate and neo-iso-isopulegol acetate. nist.gov The synthesis of these various stereoisomers is often achieved through the cyclization of citronellal (B1669106), where different catalysts and conditions can selectively produce different isomers of isopulegol, which are then acetylated. vulcanchem.combiocrick.com
Research Significance and Emerging Applications in Modern Organic Chemistry
The significance of this compound in modern organic chemistry stems from its utility as a synthetic building block and its interesting chemical reactivity. The presence of both an acetate ester and an isopropenyl group provides multiple sites for chemical modification. vulcanchem.com
Detailed research findings have highlighted its role in various chemical transformations:
Synthesis of other compounds : this compound serves as an intermediate in the synthesis of other valuable chemicals. chemicalbull.com For instance, it is chemically related to isopulegyl formate, another compound with distinct fragrance properties. chemicalbull.com The acetylation of isopulegol to form this compound is a key step in multi-step synthetic sequences. nih.gov
Reactions of the isopropenyl group : The double bond in the isopropenyl group is a site for various reactions, including oxidation and cycloaddition. vulcanchem.com This reactivity allows for the introduction of new functional groups and the construction of more complex molecular architectures.
Chiral auxiliary : Given its chiral nature, derivatives of isopulegol have been explored for their use in stereoselective synthesis. For example, enantiomerically pure (+)-isopulegol has been reacted with benzaldehyde (B42025) to produce a complex octahydro-2H-chromen-4-ol derivative with high stereoselectivity. biocrick.com
Probing reaction mechanisms : The distinct reactivity of related isopulegol-derived organometallic compounds has been used to study reaction mechanisms. For example, the reaction of an allylsilane derived from isopulegol with thallium(III) acetate leads to a ring-opening reaction, whereas the corresponding germanium analog undergoes a different substitution reaction, providing insights into the role of the metal in the reaction pathway. kyoto-u.ac.jp
The industrial production of isopulegol, the precursor to this compound, often involves the catalytic cyclization of citronellal. vulcanchem.com This process has been optimized to achieve high diastereoselectivity. The subsequent acetylation is typically a high-yield reaction using reagents like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.comchemicalbook.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | nist.gov |
| Molecular Weight | 196.29 g/mol | vulcanchem.com |
| Boiling Point | 104-105 °C at 10 mm Hg | chemicalbook.com |
| Density | 0.925 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.456 (lit.) | chemicalbook.com |
| Flash Point | 186 °F (85.6 °C) | thegoodscentscompany.comvigon.com |
| Water Solubility | 0.14 g/L | foodb.ca |
| logP | 3.49 | foodb.ca |
Spectroscopic Data for this compound
| Spectroscopy | Characteristic Signals | Source |
| Infrared (IR) | 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O acetate) | vulcanchem.com |
| ¹³C NMR | δ 170.8 (carbonyl), 21.0 (acetyl methyl), 16.3 (isopropenyl methyl) | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHIVJRLODSUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861679 | |
| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-49-6 | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemoenzymatic Transformations
Chemical Synthesis Approaches and Reaction Optimization
The chemical synthesis of isopulegol (B1217435) acetate (B1210297) can be achieved through various routes, often starting from citronellal (B1669106). These methods involve classical esterification and strategic cyclization reactions, with a focus on optimizing yield and stereoselectivity.
Classical Esterification Routes: Mechanisms and Catalysis
A traditional and direct method for synthesizing isopulegyl acetate involves the prolonged heating of citronellal with acetic anhydride (B1165640). guidechem.comlookchem.comchemicalbook.com This reaction can be performed with or without the presence of a catalyst like sodium acetate. guidechem.comlookchem.com The mechanism of this esterification process generally involves several key steps. Initially, the carboxylic acid (or its anhydride) is activated, often by a proton catalyst. This is followed by the nucleophilic attack of the alcohol onto the activated carbonyl carbon. A proton transfer then occurs, creating a good leaving group (water), which is subsequently eliminated to form the ester. byjus.com
Another approach involves the direct esterification of isopulegol with an acyl source. For instance, the reaction can be catalyzed by an acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for the alcohol's nucleophilic attack. byjus.com The choice of catalyst and reaction conditions is crucial for driving the equilibrium towards the product and minimizing side reactions. google.com
Cyclization Precursors and Regioselective Strategies
A significant strategy for isopulegol acetate synthesis involves the cyclization of citronellal to form isopulegol as a key intermediate. kemdikbud.go.idsemanticscholar.org This intramolecular ene reaction is a critical step in the industrial production of menthol (B31143), where (-)-isopulegol (B1672291) is a precursor. kemdikbud.go.idd-nb.info The cyclization of (+)-citronellal, which can be sourced from citronella oil or synthesized with high optical purity, yields (-)-isopulegol. epo.org
Various catalysts have been employed to facilitate this cyclization with high diastereoselectivity. Lewis acids such as zinc bromide (ZnBr2) have been traditionally used, though they often lead to a mixture of isopulegol isomers. google.comresearchgate.net Research has focused on developing more selective heterogeneous catalysts, including modified silicon dioxides, zeolites, and various metal oxides, to improve the yield of the desired isopulegol isomer. semanticscholar.orglookchem.com For example, zirconium-based catalysts have shown activity and selectivity in this reaction, with the presence of both Lewis and Brønsted acid sites being important for the reaction mechanism. kemdikbud.go.idresearchgate.net
The process typically involves the coordination of the aldehyde group of citronellal to the acid catalyst, which then promotes the intramolecular cyclization to form the p-menthane (B155814) ring structure of isopulegol. kemdikbud.go.id This intermediate is then subjected to esterification to produce this compound.
Diastereoselective and Enantioselective Chemical Synthesis
Achieving high diastereoselectivity and enantioselectivity is a primary goal in the synthesis of this compound, as the different stereoisomers can possess distinct properties. Enantioselective synthesis often starts with a chiral precursor like (-)-isopulegol. sigmaaldrich.comscielo.br For instance, (-)-isopulegol can be used as a starting material for the enantioselective preparation of various complex molecules. sigmaaldrich.com
Advanced strategies for controlling stereochemistry include organocatalysis and the use of chiral ligands. An example is the enantioselective organocatalytic formal [3 + 3]-cycloaddition of α,β-unsaturated aldehydes, which can lead to chiral cyclohexene (B86901) derivatives that are precursors to compounds like (-)-isopulegol hydrate. acs.org Another approach involves the radical arylation of isopulegol, where a hydrogen atom transfer (HAT) mechanism allows for the formation of 8-arylmenthols with high stereoselectivity, expanding the utility of the isopulegol chiral pool. nih.gov
The synthesis of specific diastereomers of isopulegol-based compounds, such as aminodiols, has been achieved through highly stereoselective transformations, including Michael additions and oxirane ring-opening reactions. mdpi.com These stereochemically defined intermediates can then be further functionalized, including through acetylation, to yield specific stereoisomers of this compound and its derivatives.
Biocatalytic Synthesis and Enzymatic Resolution
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of this compound. Enzymes, particularly lipases, offer high selectivity under mild reaction conditions.
Lipase-Mediated Esterification and Transesterification of Isopulegol
Lipases are widely used to catalyze the esterification and transesterification of isopulegol to produce this compound. mdpi.comresearchgate.net These enzymatic reactions are attractive due to their high chemo-, regio-, and stereoselectivity, which can reduce the need for protecting groups and lead to shorter, more atom-economical synthetic routes. mdpi.com
In lipase-catalyzed esterification, isopulegol is reacted with a carboxylic acid, often in an organic solvent to shift the equilibrium towards the ester product. researchgate.net Transesterification, another common lipase-catalyzed reaction, involves the transfer of an acyl group from an ester (the acyl donor) to the alcohol (isopulegol). jmb.or.kr Vinyl esters, such as vinyl acetate, are often used as acyl donors because the reaction is essentially irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde. mdpi.com
The choice of lipase (B570770), solvent, acyl donor, and reaction temperature can significantly influence the reaction rate and yield. kemdikbud.go.id
Regioselectivity and Stereoselectivity in Biocatalysis
A key advantage of using lipases is their ability to exhibit high regioselectivity and stereoselectivity. mdpi.comresearchgate.net For example, in the acetylation of diols, lipases can selectively acylate one hydroxyl group over another. researchgate.net
In the context of isopulegol, which has multiple stereoisomers, lipases can be used for the kinetic resolution of a racemic mixture. mdpi.comresearchgate.net This process relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the enantioenriched acetate and the unreacted alcohol. mdpi.com
Lipase PS-mediated acetylation: Lipase PS, from Pseudomonas sp., has been shown to be highly effective in the resolution of various p-menthan-3-ol monoterpenes. mdpi.comresearchgate.net The lipase PS-mediated acetylation of a mixture of the eight stereoisomers of isopulegol resulted in the regio- and stereoselective formation of only the acetate of (-)-isopulegol in high enantiopurity. mdpi.comresearchgate.net This high selectivity makes it a valuable tool for preparing enantiomerically enriched isopulegol derivatives. cnr.it
Rhizomucor miehei lipase (RML) catalyzed acylation: The lipase from Rhizomucor miehei has also been successfully used to catalyze the acylation of isopulegol. kemdikbud.go.idresearchgate.net Studies have shown that RML can effectively catalyze the acylation of isopulegol using acetic anhydride as the acyl source. researchgate.netaip.org The reaction yield can be influenced by temperature, with higher temperatures sometimes leading to better results. kemdikbud.go.idresearchgate.net Research comparing different lipases has shown that while both RML and Candida antarctica lipase can catalyze the acetylation of related menthol compounds, their efficiencies can vary. kemdikbud.go.id In a study involving the acylation of a mixture of (-)-isopulegol and l-menthol, RML was able to effectively catalyze the reaction with acetic anhydride. ub.ac.id
Interactive Data Table: Lipase-Mediated Acylation of Isopulegol and Related Compounds
| Lipase | Substrate(s) | Acyl Donor | Solvent | Temperature (°C) | Key Finding | Reference(s) |
| Lipase PS | (±)-Isopulegol (8 isomers) | Vinyl Acetate | Not specified | Not specified | Regio- and stereoselective acetylation of only (-)-isopulegol. | mdpi.comresearchgate.net |
| Rhizomucor miehei Lipase (RML) | Isopulegol | Acetic Anhydride | n-Hexane | 50 | Produced isopulegyl acetate with a yield of 20.69% after 8 hours. | kemdikbud.go.idresearchgate.net |
| Rhizomucor miehei Lipase (RML) | (-)-Isopulegol & l-Menthol | Acetic Anhydride | Not specified | 50 | Effective catalysis, yielding 26.03% (-)-isopulegyl acetate at 24 hours. | ub.ac.id |
| Candida antarctica Lipase B (CALB) | Alcohols vs. Thiols | Not specified | Not specified | Not specified | Catalyzed acylation of an alcohol 88,000 times faster than the corresponding thiol. | |
| Lipase from Candida rugosa | Menthol | Not specified | n-Heptane | 30 | Produced menthyl acetate with a 29.57% yield after 48 hours. | kemdikbud.go.id |
Enzyme Screening and Optimization for Yield and Enantiopurity
The selection of an appropriate biocatalyst is a critical first step in developing an effective chemoenzymatic process. A variety of lipases are commonly screened for their ability to catalyze the acylation of isopulegol or the resolution of racemic isopulegol acetates. For instance, lipases from Pseudomonas fluorescens (Amano AK) and Thermomyces lanuginosus (TLL) have demonstrated high efficiency in the kinetic resolution of acetate derivatives, achieving over 99% enantiomeric excess (ee) at 50% conversion. researchgate.net Similarly, lipase PS has been used in the kinetic resolution of racemic isopulegol acetates, also yielding >99% ee, though with a modest yield of 35-40%.
Optimization of reaction parameters is crucial for maximizing both yield and enantiopurity. This involves a systematic investigation of factors such as the choice of acyl donor, solvent, temperature, and enzyme loading. researchgate.net For example, the use of vinyl acetate as an acyl donor is common in transesterification reactions catalyzed by lipases like immobilized Candida antarctica lipase B (CALB). researchgate.netrsc.org The optimization process aims to find a balance where the enzyme exhibits high activity and selectivity, leading to the desired product in high yield and optical purity. nih.gov Protein engineering and directed evolution are advanced techniques employed to tailor enzymes for specific substrates and reaction conditions, further enhancing their performance in synthetic applications. nih.govnih.govacs.org
Enzymatic Hydrolysis of this compound: Kinetics and Equilibrium Considerations
Understanding the kinetics of both the forward (acylation) and reverse (hydrolysis) reactions is essential for process control. The equilibrium position of the reaction can be influenced by factors such as water activity in the system. By controlling these parameters, the reaction can be shifted towards product formation and minimize undesirable hydrolysis. For example, performing the reaction in non-aqueous solvents can suppress the hydrolytic side reaction. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical kinetic parameter in resolution processes. researchgate.net A high E value signifies a more efficient and selective resolution.
Chemoenzymatic Pathways for Enantiopure this compound Production
Chemoenzymatic routes to enantiopure this compound often begin with the cyclization of citronellal to produce a racemic or diastereomeric mixture of isopulegol. This initial chemical step can be followed by an enzymatic resolution. One strategy involves the lipase-mediated kinetic resolution of a racemic mixture of isopulegol acetates. In this process, one enantiomer of the acetate is selectively hydrolyzed by the enzyme, leaving the unreacted enantiomer in high enantiomeric purity.
Another approach is the enantioselective acylation of racemic isopulegol, where an enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. For instance, immobilized Candida antarctica lipase B has been effectively used for the enantioselective transesterification of related cyclic alcohols. researchgate.net These chemoenzymatic strategies provide a powerful means to access enantiomerically pure forms of isopulegol and its acetate, which are valuable precursors for the synthesis of other complex molecules. scielo.brrug.nl
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to develop more sustainable and environmentally friendly processes.
Catalyst Development for Sustainable Production (e.g., solid-supported catalysts, microwave irradiation)
A key focus in green synthesis is the development of reusable and environmentally benign catalysts. Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. kemdikbud.go.idresearchgate.net Various materials have been investigated as supports, including silica, alumina, and clays (B1170129) like montmorillonite (B579905). semanticscholar.orgresearchgate.net For the cyclization of citronellal to isopulegol, a precursor to this compound, catalysts such as ZnCl₂ supported on SiO₂ have shown high efficiency. researchgate.net The use of heteropoly acids supported on acid-treated montmorillonite has also been reported to enhance catalytic activity and selectivity. semanticscholar.org
Microwave irradiation has emerged as a green technology that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netresearchgate.netorientjchem.org The combination of solid-supported catalysts with microwave-assisted heating offers a synergistic approach for sustainable chemical production. researchgate.net For example, the microwave-assisted cyclization of (+)-citronellal using SiO₂/ZnCl₂ under solvent-free conditions resulted in 100% conversion and high diastereoselectivity to (-)-isopulegol. researchgate.net
Table 1: Performance of Various Solid Catalysts in the Cyclization of Citronellal to Isopulegol
| Catalyst | Conversion (%) | Isopulegol Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Zeolite X | 5 | 7 | - | semanticscholar.org |
| Zeolite Y | 30 | 15 | - | semanticscholar.org |
| ZSM-5 | 45 | 21 | - | semanticscholar.org |
| MCM-41 | - | ~40 | - | semanticscholar.org |
| K10 Montmorillonite | 81 | - | 51 | semanticscholar.org |
| SiO₂/ZnCl₂ (Microwave) | 100 | 75 | 74-76 | researchgate.net |
| W25 IMP (10 wt%, 50 °C) | - | 90 | 97 | researchgate.net |
Solvent-Free and Environmentally Benign Reaction Conditions
Eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, have been successfully applied to the synthesis of isopulegol. researchgate.netgoogle.com These "neat" reactions not only reduce environmental impact but can also simplify product purification. The reaction of carvacrol (B1668589) with acetic anhydride using montmorillonite K10 as a heterogeneous catalyst is an example of a solvent-free synthesis of a related terpenoid acetate. researchgate.net When solvents are necessary, the choice of environmentally benign options, such as toluene, is preferred over more hazardous alternatives like dichloromethane (B109758) or chloroform. google.com The development of reactions in water is also a significant goal, though challenges such as product polymerization may need to be addressed, potentially through biphasic systems. orientjchem.org
Stereochemical Aspects and Chiral Pool Utilization in Research
Enantiomeric Forms and Diastereoisomeric Control in Isopulegol (B1217435) Acetate (B1210297) Derivatives
The stereochemical integrity of isopulegol acetate and its derivatives is central to its application in asymmetric synthesis. The precise arrangement of substituents on the cyclohexane (B81311) ring dictates the stereochemical outcome of subsequent transformations.
Chiral Pool Strategy using Natural (−)-Isopulegol
The primary source for chiral this compound is naturally abundant (−)-isopulegol. nih.govresearchgate.netnih.gov This monoterpene alcohol is commercially available with high enantiomeric purity, making it an economical and practical starting material for the synthesis of a wide range of chiral compounds. researchgate.net The "chiral pool" approach leverages the existing stereocenters of (−)-isopulegol to introduce chirality into new molecules, avoiding the need for often complex and costly asymmetric induction steps. rug.nld-nb.info
The synthesis of this compound from (−)-isopulegol is a straightforward acetylation reaction. rsc.orgnih.gov This reaction preserves the stereochemistry of the parent alcohol, yielding enantiomerically pure this compound. This acetate then serves as a versatile intermediate. For instance, it can be regioselectively oxidized to a diol, which is a precursor for the synthesis of key intermediates like (+)-α-methylene-γ-butyrolactone. rsc.orgnih.gov
The conversion of (−)-isopulegol to its diastereomer, (+)-neoisopulegol, further expands its utility in the chiral pool strategy. mdpi.comresearchgate.net This transformation allows for access to a different set of stereochemical outcomes in subsequent reactions.
This compound as a Versatile Chiral Building Block
The inherent chirality and functional groups of this compound make it a highly versatile building block for the synthesis of a diverse array of complex molecules, particularly in the realm of natural products and chiral ligands.
Applications in the Total Synthesis of Complex Terpenoid Natural Products
Isopulegol and its derivatives, including the acetate, have been instrumental in the total synthesis of numerous complex terpenoid natural products. nih.govresearchgate.netnih.gov
Sesquiterpenes: Isopulegol has served as a starting material for the enantioselective synthesis of various sesquiterpenes, which are a large class of natural products with diverse biological activities. researchgate.netsemanticscholar.org For example, a concise synthesis of the guaiane (B1240927) sesquiterpene (−)-oxyphyllol was achieved starting from an epoxy enone derived from (−)-isopulegol. semanticscholar.orgbeilstein-journals.org Another study demonstrated the use of (-)-isopulegol (B1672291) in the synthesis of cadinane (B1243036) sesquiterpenes. researchgate.net
Ambergris Components: Enantiopure acetate derivatives derived from the isopulegol framework have been utilized in the synthesis of valuable ambergris components like (+)-γ-dihydroionone and (−)-α-ambrinol. researchgate.netmdpi.commdpi.com
Other Terpenoids: The utility of isopulegol extends to other classes of terpenoids. For instance, it has been used in the synthesis of paeonilactone B and thallusin, showcasing its versatility in constructing different molecular architectures.
Development of Isopulegol-Based Chiral Ligands and Catalysts
The chiral scaffold of isopulegol is an excellent platform for the design and synthesis of new chiral ligands and catalysts for asymmetric transformations. researchgate.netmdpi.comx-mol.netrsc.org These ligands are crucial for controlling the stereochemical outcome of reactions, leading to the selective formation of one enantiomer of a product.
A significant area of research has focused on the development of a library of isopulegol-based bi-, tri-, and even tetrafunctional chiral ligands. rsc.orgmdpi.comx-mol.netrsc.org These ligands, which include aminodiols, aminotriols, diols, triols, and tetraols, are synthesized from commercially available (−)-isopulegol. rsc.orgmdpi.comresearchgate.net
The synthetic strategies to access these ligands often involve a series of stereoselective transformations:
Aminodiols: These can be prepared through several routes. One method involves the Michael addition of primary amines to an α-methylene-γ-butyrolactone derived from isopulegol, followed by reduction. rsc.orgmdpi.comx-mol.net Another approach is the stereoselective epoxidation of isopulegol or its derivatives, followed by the ring-opening of the resulting epoxide with primary amines. rsc.orgnih.govmdpi.comnih.gov
Aminotriols: These are typically synthesized by the aminolysis of epoxides derived from isopulegol-based diols. rsc.orgmdpi.comnih.gov The diols themselves are obtained through hydroxylation of isopulegol derivatives. rsc.orgmdpi.com
Diols, Triols, and Tetraols: Dihydroxylation of isopulegol or its derivatives using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) yields these polyol ligands in highly stereoselective reactions. rsc.orgmdpi.comresearchgate.net
These synthesized chiral ligands have been successfully applied as catalysts in asymmetric reactions, such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). mdpi.comnih.gov
Applications in Asymmetric Catalysis (e.g., enantioselective addition reactions)
Isopulegol, and by extension its derivatives like this compound, are valuable assets in the realm of asymmetric catalysis, primarily serving as chiral building blocks for the synthesis of more complex chiral molecules. researchgate.net The inherent chirality of the isopulegol framework is leveraged to influence the stereochemical outcome of various chemical transformations. researchgate.net
Research has demonstrated the utility of isopulegol-derived ligands in enantioselective addition reactions. For instance, a library of chiral bi-, tri-, and tetrafunctional ligands has been developed from commercially available (–)-isopulegol. researchgate.netmdpi.com These ligands have been successfully applied as catalysts in the enantioselective addition of diethylzinc to benzaldehyde. researchgate.netmdpi.com In these reactions, aminodiol derivatives derived from isopulegol favored the formation of the (R)-enantiomer of 1-phenyl-1-propanol, while aminotriol derivatives led to the (S)-enantiomer. mdpi.com
Detailed studies have explored the synthesis of various isopulegol-based chiral ligands and their effectiveness in asymmetric catalysis. The following table summarizes representative results from the addition of diethylzinc to benzaldehyde using different isopulegol-based aminodiol and aminotriol catalysts.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Isopulegol-Based Ligands
| Catalyst (Ligand) | Enantiomeric Excess (ee %) | Predominant Enantiomer |
|---|---|---|
| Aminodiol 10 | 60 | R |
| Aminotriol 34 | 28 | S |
Data sourced from studies on isopulegol-based chiral ligands. mdpi.com
The conversion of (−)-isopulegol to its acetate and subsequent transformations allows for the creation of diverse chiral auxiliaries and ligands. rsc.orgnih.gov For example, (−)-isopulegol can be acetylated to form this compound, which can then undergo regioselective oxidation to a diol. rsc.orgnih.gov This diol serves as a precursor for the synthesis of (+)-α-methylene-γ-butyrolactone, a key intermediate for developing further chiral ligands. rsc.orgnih.gov
Furthermore, the development of ligands from (+)-neoisopulegol, which is derived from natural (–)-isopulegol, has expanded the toolkit for asymmetric synthesis. mdpi.com A library of 1,2-aminoalcohol derivatives with a neoisopulegol-based octahydrobenzofuran core has been synthesized and used as chiral catalysts in the addition of diethylzinc to benzaldehyde. mdpi.com
The strategic modification of the isopulegol structure is crucial for its application in catalysis. For example, benzylation of isopulegol yields O-benzyl-protected isopulegol, which can be transformed into aminoalcohols through epoxidation and subsequent ring-opening of the resulting epoxides. rsc.org These aminoalcohols are also potential chiral ligands for enantioselective reactions. rsc.org
The research in this area underscores the versatility of isopulegol and its derivatives as a chiral pool for the development of catalysts for enantioselective addition reactions, enabling the synthesis of specific stereoisomers of target molecules. researchgate.net
Derivatization Strategies and Functional Compound Design
Synthesis and Transformation of Isopulegol (B1217435) Acetate-Based β-Aminolactones and β-Aminoamides
The synthesis of β-aminolactones and their subsequent conversion to β-aminoamides from isopulegol-derived precursors represents a significant area of research in the development of new chiral compounds. researchgate.netmdpi.com These transformations often begin with the synthesis of an α,β-unsaturated γ-lactone from (-)-isopulegol (B1672291). researchgate.net
Michael Addition Reactions for β-Aminolactone Formation
A key step in the synthesis of these compounds is the Michael addition of amines to an α,β-unsaturated γ-lactone derived from isopulegol. researchgate.netmdpi.com This reaction proceeds in a highly stereoselective manner, yielding β-aminolactones. researchgate.net The key intermediate, (+)-α-methylene-γ-butyrolactone, is prepared from commercially available (-)-isopulegol. nih.govrsc.org The process involves the acetylation of the alcohol to its acetate (B1210297), followed by regioselective oxidation to a diol, which is then transformed into the target lactone through a two-step oxidation and ring closure. nih.govrsc.org
The nucleophilic addition of various primary and secondary amines to this α,β-unsaturated γ-lactone affords a library of β-aminolactones. researchgate.netmdpi.com For instance, the reaction of the lactone with benzylamine (B48309) in dry ethanol (B145695) at room temperature yields the corresponding β-aminolactone. researchgate.net The stereochemistry of the resulting products is a crucial aspect of this transformation, with the reaction demonstrating high diastereoselectivity. researchgate.net
Table 1: Michael Addition of Amines to Isopulegol-Derived Lactone
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | Dry EtOH | 25 | 20 | 65-75 | nih.govrsc.org |
| (R)-α-Methylbenzylamine | Dry EtOH | 70 | 20 | - | researchgate.net |
| (S)-α-Methylbenzylamine | Dry EtOH | 70 | 20 | - | researchgate.net |
| Ethylamine | Dry EtOH | 25 | 48 | 63 | mdpi.com |
Ring-Opening Reactions to β-Aminoamides and Dipeptides
The synthesized β-aminolactones can undergo ring-opening reactions with various amines to produce β-aminoamides in excellent yields. researchgate.netmdpi.com This transformation further diversifies the range of accessible isopulegol-based derivatives. The reaction conditions for the ring-opening often involve treating the β-aminolactone with an excess of the amine. For example, β-aminoamides can be formed in one step by reacting the initial α,β-unsaturated lactone with an excess of a primary amine, such as benzylamine, in ethanol. nih.gov
Furthermore, the applicability of these β-aminolactones extends to peptide synthesis. The lactone ring can be opened with α- and β-amino esters to form dipeptides. researchgate.netmdpi.com This strategy provides access to chiral dipeptides that can serve as building blocks for the synthesis of more complex peptide structures and foldamers. mdpi.com For example, N-benzyl aminolactone can be reacted with amino esters in dry ethanol at elevated temperatures to yield N-benzyl dipeptides. mdpi.com Subsequent debenzylation via hydrogenolysis provides the final dipeptide products. mdpi.com
Table 2: Synthesis of β-Aminoamides and Dipeptides from β-Aminolactones
| β-Aminolactone Reactant | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Benzyl aminolactone | Ethyl glycinate | Dry EtOH | 70 | 48 | N-Benzyl dipeptide | 40-45 | mdpi.com |
| N-Benzyl aminolactone | β-Alanine ethyl ester | Dry EtOH | 70 | 48 | N-Benzyl dipeptide | 40-45 | mdpi.com |
| Isopulegol-based lactone | Benzylamine (excess) | Dry EtOH | Room Temp | - | β-Aminoamide | - | nih.gov |
Functionalization via Epoxidation and Subsequent Ring-Opening Reactions
Epoxidation of the double bond in isopulegol and its derivatives, followed by nucleophilic ring-opening, is a powerful strategy for introducing diverse functionalities and creating highly functionalized chiral molecules. nih.govmdpi.com This approach allows for the stereocontrolled synthesis of aminodiols, aminotriols, and other valuable intermediates. mdpi.com
Stereospecific Epoxidation Methodologies
The epoxidation of isopulegol derivatives can be achieved with high stereospecificity using various reagents. For instance, the epoxidation of (+)-neoisopulegol with tert-butyl hydroperoxide (t-BuOOH) in the presence of a vanadyl acetylacetonate (B107027) (VO(acac)₂) catalyst is a stereospecific reaction. mdpi.com Similarly, m-chloroperoxybenzoic acid (mCPBA) can be used for the epoxidation of (-)-isopulegol, leading to a mixture of epoxides. nih.gov The stereochemical outcome of the epoxidation is crucial as it dictates the stereochemistry of the final products after ring-opening.
Table 3: Stereospecific Epoxidation of Isopulegol Derivatives
| Substrate | Epoxidizing Agent | Catalyst/Conditions | Solvent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (+)-Neoisopulegol | t-BuOOH | VO(acac)₂ | Toluene | Epoxide | - | mdpi.com |
| (-)-Isopulegol | mCPBA | Na₂HPO₄·12H₂O | CH₂Cl₂ | Epoxide mixture | Good | nih.gov |
| Allylic diol of neoisopulegol | t-BuOOH | VO(acac)₂ | Toluene | Epoxy diol | 80 | mdpi.com |
Nucleophilic Ring Opening with Various Reagents
The epoxide ring of functionalized isopulegol derivatives is susceptible to opening by a wide range of nucleophiles, including primary amines, in the presence of a catalyst like lithium perchlorate (B79767) (LiClO₄). nih.govmdpi.com This reaction typically occurs at elevated temperatures in a solvent such as acetonitrile (B52724). nih.govmdpi.com The regioselectivity of the ring-opening is an important consideration, and in many cases, the nucleophile attacks the less sterically hindered carbon of the epoxide. This strategy has been successfully employed to synthesize libraries of aminodiols and aminotriols. nih.govmdpi.com For example, the ring-opening of an epoxy diol derived from neoisopulegol with various primary amines yields a series of aminotriols. mdpi.com
Table 4: Nucleophilic Ring-Opening of Epoxidized Isopulegol Derivatives
| Epoxide Substrate | Nucleophile (RNH₂) | Catalyst/Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Epoxide of neoisopulegol | Primary amines | LiClO₄ / MeCN | 70-80 | Aminodiol | - | nih.gov |
| Epoxy diol | Primary amines | LiClO₄ / MeCN | 70-80 | Aminotriol | 60-80 | mdpi.com |
| Epoxide of (-)-isopulegol | Primary amines | LiClO₄ / MeCN | 70-80 | Aminodiol | 50-95 | rsc.org |
Hydroxylation and Carboxylation of Isopulegol and its Acetate Derivatives
Hydroxylation and carboxylation reactions introduce hydroxyl and carboxyl groups, respectively, onto the isopulegol framework, further expanding its synthetic utility. These transformations can be achieved through various chemical and biological methods.
Regioselective allylic hydroxylation of (+)-neoisopulegol, a derivative of (-)-isopulegol, yields a diol. mdpi.com Dihydroxylation of isopulegol derivatives can be accomplished with high stereoselectivity using osmium tetroxide (OsO₄) in the presence of a co-oxidant like 4-methylmorpholine (B44366) N-oxide (NMO). nih.govmdpi.com This method has been used to produce di-, tri-, and tetraols from neoisopulegol and its derivatives. mdpi.com The syn-selective dihydroxylation of (+)-neoisopulegol with OsO₄/NMO furnishes a single diastereomer of the resulting diol in moderate yield. mdpi.com
Biotransformation using microorganisms also presents a route for the functionalization of isopulegol. For instance, the bacterium Rhodococcus rhodochrous can transform (–)-isopulegol into a diol and further oxidize it to a carboxylic acid-containing compound. mdpi.com
The cyclization of citronellal (B1669106) to isopulegol can be carried out in the presence of carboxylic acids, such as acetic acid, or carboxylic acid anhydrides. google.comgoogle.com While this is primarily a method for isopulegol synthesis, it highlights the interaction of the molecule with carboxyl-containing species.
Table 5: Hydroxylation and Carboxylation Reactions
| Substrate | Reagent/Method | Product Type | Reference |
|---|---|---|---|
| (+)-Neoisopulegol | Allylic hydroxylation | Diol | mdpi.com |
| (+)-Neoisopulegol | OsO₄ / NMO | Diol (single diastereomer) | mdpi.com |
| (-)-Isopulegol derivative | OsO₄ / NMO | Diol, Triol, Tetraol | nih.gov |
| (-)-Isopulegol | Rhodococcus rhodochrous | Diol, Carboxylic acid | mdpi.com |
Dihydroxylation Reactions (e.g., OsO4/NMO system)
The conversion of the alkene functional group in isopulegol derivatives into a diol is a significant strategy for creating polyol structures. The dihydroxylation of the isopulegol framework using an osmium tetroxide (OsO₄)/N-methylmorpholine N-oxide (NMO) system is a well-established method for producing diols, triols, and tetraols based on this scaffold. researchgate.neteuropa.eu
Research has demonstrated a synthetic route that begins with the acetylation of (-)-isopulegol to yield isopulegol acetate. This acetate derivative then undergoes a regioselective oxidation to produce the corresponding diol. researchgate.net This transformation highlights the direct derivatization of the acetate form. The OsO₄/NMO system is known for its ability to perform syn-dihydroxylation on the double bond of the isopropenyl group, leading to the formation of vicinal diols with specific stereochemistry. nottingham.ac.ukresearchgate.netinchem.org This reaction effectively increases the polarity and functionality of the molecule, opening pathways to further derivatization.
| Reaction Step | Reactant | Reagents/Conditions | Product | Finding | Citation |
| Acetylation | (-)-Isopulegol | Acetic Anhydride (B1165640), Pyridine | This compound | Standard protection of the hydroxyl group. | researchgate.net |
| Dihydroxylation | This compound | 2% OsO₄/t-BuOH, 50% NMO/H₂O, acetone, 25°C, 24 h | This compound Diol | Regioselective oxidation of the isopropenyl double bond. Yields are reported for the dihydroxylation of the parent alcohol, (-)-isopulegol, at 88%. | researchgate.net |
Introduction of Hydroxy and Carboxy Groups via Biotransformation
Biotransformation offers an environmentally benign alternative to traditional chemical methods for functionalizing molecules. While direct biotransformation studies on this compound focus on its hydrolysis back to isopulegol researchgate.netnottingham.ac.uk, extensive research has been conducted on the parent compound, (-)-isopulegol, which is readily obtained from its acetate. industrialchemicals.gov.auwikipedia.org
Actinobacteria of the genus Rhodococcus, specifically R. rhodochrous, have been successfully used to metabolize (–)-isopulegol. wikipedia.org This biotransformation introduces new functionalities by oxidizing the terminal methyl group of the isopropenyl side chain, leading to the formation of novel 10-hydroxy and 10-carboxy derivatives. wikipedia.org The process is highly specific, first yielding the hydroxylated compound, which is subsequently oxidized to the corresponding carboxylic acid. researchgate.net
| Substrate | Microorganism | Products | Key Findings | Citation |
| (-)-Isopulegol | Rhodococcus rhodochrous IEGM 1362 | (1R,2S,5R)-5-(hydroxymethyl)-2-(prop-1-en-2-yl)cyclohexanol (10-hydroxy derivative) | Formation of a new, previously unknown 10-hydroxy derivative. | wikipedia.orgresearchgate.net |
| (-)-Isopulegol | Rhodococcus rhodochrous IEGM 1362 | (1R,3R,4S)-3-hydroxy-4-(prop-1-en-2-yl)cyclohexanecarboxylic acid (10-carboxy derivative) | Complete conversion of the intermediate 10-hydroxy derivative to the 10-carboxy derivative over the course of the cultivation. | wikipedia.orgresearchgate.net |
Design and Synthesis of Novel Heterocyclic Systems (e.g., Octahydro-2H-chromenes)
The chiral scaffold of isopulegol is a valuable starting point for the synthesis of complex heterocyclic systems. One such system, the octahydro-2H-chromene core, has been the subject of significant synthetic interest. naturalproducts.netbrandeis.edu The synthesis of these molecules is not performed directly on this compound, as the key reaction, a Prins cyclization, requires a free homoallylic alcohol. researchgate.netnaturalproducts.net Therefore, this compound serves as a precursor, which is hydrolyzed to (–)-isopulegol to be used in the reaction. industrialchemicals.gov.auwikipedia.org
A highly efficient method for constructing the octahydro-2H-chromene ring system is the tandem Prins–Ritter reaction. naturalproducts.net This one-pot, three-component reaction involves the condensation of (–)-isopulegol with various ketones in the presence of a catalyst, often in acetonitrile. naturalproducts.net The Prins cyclization is initiated by an acid catalyst, which activates the ketone for electrophilic attack by the alkene of the isopulegol molecule. The resulting intermediate carbocation is then trapped by the hydroxyl group to form the pyran ring, followed by interception by the acetonitrile solvent in a Ritter-type reaction to install the 4-acetamido group. This process yields 4-acetamido-octahydro-2H-chromenes, typically as a mixture of diastereomers at the C-4 position. naturalproducts.net
Biological Activity and Mechanistic Investigations of Isopulegol Acetate and Its Derivatives
Antimicrobial Research
The antimicrobial effects of isopulegol (B1217435) acetate (B1210297) and its related compounds have been evaluated against a range of pathogenic microorganisms. These studies are crucial for identifying new agents to combat microbial resistance.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Isopulegol acetate is found as a minor component in some essential oils that have been tested for antibacterial properties. researchgate.net For instance, the essential oil of Citrus acida var. sour lime peel, containing 1.296% this compound, demonstrated activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net The oil showed inhibitory zones against Bacillus subtilis, Bacillus cereus, Staphylococcus aureus (Gram-positive), Escherichia coli, Enterobacter aerogenes, and Salmonella typhimurium (Gram-negative). researchgate.net
Table 1: Antibacterial Activity of an Essential Oil Containing this compound Data based on the activity of Citrus acida var. sour lime peel essential oil, which contains 1.296% this compound. researchgate.net
| Bacterial Strain | Type | Activity Observed |
| Bacillus subtilis | Gram-Positive | Sensitive |
| Bacillus cereus | Gram-Positive | Sensitive |
| Staphylococcus aureus | Gram-Positive | Sensitive |
| Escherichia coli | Gram-Negative | Sensitive |
| Enterobacter aerogenes | Gram-Negative | Sensitive |
| Salmonella typhimurium | Gram-Negative | Sensitive |
Structure-Activity Relationships in Antimicrobial Agents
Investigations into the structure-activity relationships (SAR) of isopulegol derivatives have provided insights into how chemical modifications influence their antimicrobial properties. In this context, this compound often serves as a key synthetic intermediate rather than the final active compound. rsc.orgrsc.org
Research has focused on preparing new libraries of isopulegol-based chiral compounds, such as aminodiols, aminotriols, and polyols, to evaluate their antimicrobial effects. rsc.orgmdpi.com The synthesis of these derivatives often begins with the acetylation of (-)-isopulegol (B1672291) to form its acetate. rsc.orgrsc.org This acetate is then subjected to further chemical transformations, such as oxidation, to create more complex molecules. rsc.orgrsc.org
The subsequent evaluation of these new derivatives against various bacterial and yeast strains reveals that specific structural features are crucial for activity. For example, studies on neoisopulegol-based aminodiols and polyols showed that certain compounds exhibited moderate to significant inhibition against Gram-negative bacteria like Pseudomonas aeruginosa and yeasts such as Candida krusei. mdpi.com The nature of the substituents and their stereochemistry on the isopulegol framework play a direct role in the observed antimicrobial efficacy. rsc.org These studies highlight that while this compound itself may have modest activity, its structure provides a versatile scaffold for developing more potent antimicrobial agents.
Antioxidant Research
The antioxidant potential of this compound and its parent compounds has been explored through various in vitro assays, focusing on their ability to scavenge free radicals and inhibit oxidative processes.
In Vitro Evaluation of Radical Scavenging Properties (e.g., hydroxyl radical, nitric oxide)
Studies have investigated the capacity of isopulegol and its related monoterpenes to scavenge damaging free radicals. The parent ketone, (-)-isopulegone (B3379921), was shown to inhibit the formation of hydroxyl and nitric oxide radicals in vitro. researchgate.net This suggests a potential antioxidant action for compounds with this molecular backbone. researchgate.net
Research on the essential oil of Alpinia allughas (AALEO), while not specifying this compound as a component, demonstrated significant scavenging of both hydroxyl and nitric oxide radicals, with IC50 values of 87.06 µg/ml and 78.90 µg/ml, respectively. tandfonline.com Furthermore, an extract of Pericarpium Zanthoxyli, which contains (-)-isopulegol among its many components, also exhibited nitric oxide scavenging activity that increased with concentration. bioline.org.br The ability to scavenge nitric oxide is significant, as excess NO can react with superoxide (B77818) to form the highly damaging peroxynitrite radical. bioline.org.br These findings on related compounds and complex mixtures suggest that this compound may contribute to antioxidant effects by neutralizing reactive oxygen and nitrogen species.
Table 3: Radical Scavenging Activity of Related Compounds and Essential Oils
| Compound/Extract | Radical Scavenged | Finding | Reference |
| (-)-Isopulegone | Hydroxyl Radical | Inhibited radical formation | researchgate.net |
| (-)-Isopulegone | Nitric Oxide | Decreased radical formation | researchgate.net |
| Alpinia allughas Oil | Hydroxyl Radical | IC50 = 87.06 µg/ml | tandfonline.com |
| Alpinia allughas Oil | Nitric Oxide | IC50 = 78.90 µg/ml | tandfonline.com |
| Pericarpium Zanthoxyli Extract | Nitric Oxide | Scavenged radicals in a dose-dependent manner | bioline.org.br |
Mechanistic Insights into Antioxidant Action (e.g., inhibition of lipid peroxidation)
A key mechanism of antioxidant action is the prevention of lipid peroxidation, a chain reaction that damages cell membranes. Research on isopulegol has demonstrated its ability to inhibit this process. In studies using a pentylenetetrazole (PTZ)-induced convulsion model in mice, pretreatment with isopulegol significantly prevented the increase in lipid peroxidation in the hippocampus. chemfaces.combiocrick.com
Further mechanistic studies showed that (-)-isopulegone was effective in preventing lipid peroxidation induced by the radical generator AAPH, as measured by a reduction in the formation of thiobarbituric acid reactive substances (TBARS). researchgate.net The antioxidant activity of essential oil components is often linked to their ability to trap the alkylperoxyl radicals (ROO•) that propagate the peroxidation chain reaction. nih.gov Isopulegol has also been shown to exert gastroprotective effects that are, in part, mediated by its antioxidant properties, including the restoration of glutathione (B108866) (GSH) levels, a critical endogenous antioxidant that protects against lipid peroxidation. chemfaces.comresearchgate.net These findings on the parent compounds strongly suggest that the core chemical structure shared by this compound is capable of interfering with the process of lipid peroxidation, thereby protecting cellular structures from oxidative damage.
Antiproliferative and Anticancer Studies
The potential of this compound and its related structures as anticancer agents has been investigated through their effects on cancer cell growth and the inhibition of enzymes crucial for cancer progression.
Derivatives synthesized from (-)-isopulegol have demonstrated significant antiproliferative effects across a range of human cancer cell lines.
Heterocyclic Derivatives: A variety of heterocyclic compounds derived from (-)-isopulegol, including 1,3-oxazines, 1,3-thiazines, and 2,4-diaminopyrimidines, have been synthesized and evaluated. nih.gov Notably, 2,4-diaminopyrimidine (B92962) derivatives showed significant antiproliferative action against several human cancer cell lines. nih.gov One specific derivative, N²-(p-trifluoromethyl)aniline-substituted 2,4-diaminopyridine, was found to be more potent than the conventional anticancer drug cisplatin (B142131) against a panel of cancer cells including HeLa (cervical), SiHa (cervical), A2780 (ovarian), MCF-7 (breast), and MDA-MB-231 (breast). nih.govresearchgate.net
β-Aminoamides: In other research, N-unsubstituted β-aminoamides derived from (-)-isopulegol displayed considerable antiproliferative activity against HeLa, MCF7, and MDA-MB-231 cell lines. mdpi.comresearchgate.net
Epoxide Derivatives: The two diastereomers of (-)-isopulegol epoxide were assessed for their anti-tumor effects on the human osteosarcoma MG-63 cell line. nih.gov Both isomers showed moderate activity in inhibiting cell growth and viability, with their IC₅₀ values (the concentration required to inhibit 50% of cell growth) being significantly lower than those reported for some other monoterpene analogues. nih.gov
Related Acetate Compounds: Research on iso-mukaadial acetate, a related natural product, has shown it possesses concentration-dependent cytotoxic effects on pancreatic (MIA-PACA2) and colon (HT29) cancer cell lines, suggesting the potential of acetate-containing structures in cancer research. nih.gov
Table 1: Antiproliferative Activity of Isopulegol Derivatives against Human Cancer Cell Lines
| Derivative Class | Cell Line(s) | Observed Effect | Source(s) |
|---|---|---|---|
| 2,4-Diaminopyrimidines | HeLa, SiHa, A2780, MCF-7, MDA-MB-231 | More potent than cisplatin. | nih.govresearchgate.net |
| β-Aminoamides | HeLa, MCF-7, MDA-MB-231 | Considerable antiproliferative activity. | mdpi.comresearchgate.net |
| (-)-Isopulegol Epoxide (Isomer A) | MG-63 (Osteosarcoma) | IC₅₀: 114.8 µM (SRB assay), 249.8 µM (MTT assay). | nih.gov |
| (-)-Isopulegol Epoxide (Isomer B) | MG-63 (Osteosarcoma) | IC₅₀: 104.0 µM (SRB assay), 158.2 µM (MTT assay). | nih.gov |
A key strategy in modern cancer therapy is to inhibit DNA repair enzymes to enhance the efficacy of DNA-damaging chemotherapy drugs. Derivatives of isopulegol have been identified as potent inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an important enzyme in this process. nih.govsciforum.net
Octahydro-2H-chromene Derivatives: Amide derivatives of octahydrochromene, synthesized from (-)-isopulegol, have been shown to inhibit the TDP1 enzyme with activity in the low micromolar range. nih.govsciforum.net A computer simulation first hypothesized this inhibitory activity, which was later confirmed through in vitro assays. nih.gov The most effective of these initial compounds contained a bulky adamantane (B196018) substituent. nih.gov Subsequent research has focused on developing these octahydro-2H-chromene scaffolds, combining them with fragments like arylpiperazine or adamantane to create potent TDP1 inhibitors. sciforum.netresearchgate.net These compounds are seen as promising agents to improve the efficiency of anticancer therapies that rely on drugs like topotecan. sciforum.netresearchgate.net
Table 2: TDP1 Inhibition by (-)-Isopulegol Derivatives
| Derivative Class | Scaffold | IC₅₀ Values | Source(s) |
|---|---|---|---|
| Octahydrochromenes | Monoterpenoid | 1.2 to 15 µM | nih.gov |
| Acetamide derivatives | Octahydrochromene | Low micromolar range | sciforum.net |
Evaluation against Human Adherent Cancer Cell Lines
Antiviral Investigations
The antiviral potential of isopulegol and its derivatives has been explored, with studies indicating activity against several viruses. Research has often focused on the parent compound, isopulegol, and specific derivatives. true-blue.coresearchgate.nettubitak.gov.tr
Activity of Isopulegol: The parent monoterpene, isopulegol, has demonstrated antiviral effects against influenza virus strains H1N1 and H1N2 in laboratory settings, appearing to interfere with the early stages of infection. true-blue.co In a broader screening, isopulegol was among several essential oil components that displayed strong antiviral activity against Herpes simplex type-1 (HSV-1). tubitak.gov.tr
Activity of Derivatives: The 2H-chromene skeleton, a structure derived from (-)-isopulegol, has also been reported to possess significant antiviral activity. researchgate.net Furthermore, the biotransformation of (-)-isopulegol can yield derivatives with potential antiviral properties. researchgate.net
Analgesic and Anti-inflammatory Research
Research into the analgesic and anti-inflammatory properties has primarily focused on the parent compound, isopulegol, and its derivatives, which have shown promising results in various animal models.
Anti-inflammatory Effects: Isopulegol has been shown to reduce both acute and chronic inflammation. true-blue.comdpi.com Studies indicate it can decrease the levels of key inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.gov The mechanism is believed to involve the modulation of histamine (B1213489) and prostaglandin (B15479496) pathways. true-blue.comdpi.com Including isopulegol in a β-cyclodextrin complex was found to maintain its significant anti-inflammatory and antiedematogenic (swelling-reducing) activities. mdpi.com
Analgesic Effects: Isopulegol has demonstrated antinociceptive (pain-relieving) activity in models of acute pain. nih.gov Furthermore, derivatives of (-)-isopulegol featuring an octahydro-2H-chromene structure have been reported to exhibit high and long-lasting analgesic effects in mouse models of pain. researchgate.net One such derivative showed a pronounced analgesic effect comparable to that of tramadol (B15222) and morphine. researchgate.net
Role in Chemical Ecology and Plant-Insect Interactions
This compound and its related terpenoids play a role in the complex chemical communication between plants and insects, acting as deterrents, repellents, or pheromones.
Insect Repellence and Deterrence: Isopulegyl acetate itself has been investigated for its insect repellent properties. ontosight.ai It is also found as a minor constituent in the essential oil of Mentha pulegium (pennyroyal), a plant widely used as an insect repellent. frontiersin.org Terpenoid lactones synthesized from isopulegol have been found to act as feeding deterrents against both the larval and adult stages of the Colorado potato beetle (Leptinotarsa decemlineata). oup.com The introduction of a lactone group into the isopulegol skeleton was shown to increase this antifeedant activity. oup.com
Insecticidal and Pheromonal Activity: Isopulegol has been screened for its insecticidal activity against pests of stored grains, such as Sitophilus zeamais. mdpi.com In a fascinating example of plant-insect interaction, isopulegol was detected in the microbial community of the beetle Chrysolina herbacea, which feeds on the mint plant Mentha aquatica. mdpi.com The microbial community in these insects can biotransform the plant's essential oils into various compounds, some of which are known insect pheromones, highlighting a complex, multi-kingdom interaction. mdpi.com
Metabolic Pathways and Biotransformation Studies
In Vivo Metabolism and Bioconversion Pathways
In vivo, isopulegol (B1217435) acetate (B1210297) undergoes several metabolic transformations. The primary pathways include ester hydrolysis, interconversion with other monoterpenoids, and conjugation with molecules like glucuronic acid to facilitate elimination from the body.
Isopulegyl acetate is anticipated to be hydrolyzed into its constituent parts: isopulegol and acetic acid. inchem.org This type of reaction is common for aliphatic esters that are not sterically hindered, which are readily broken down into their corresponding alcohols and carboxylic acids. inchem.org This initial hydrolysis step is a critical prerequisite for further metabolic modifications of the isopulegol molecule. industrialchemicals.gov.au
Following hydrolysis to isopulegol, a series of interconversions with related monoterpenoids can occur. Isopulegol can undergo reversible oxidation to form isopulegone (B1219328). industrialchemicals.gov.au Subsequently, isopulegone can isomerize to pulegone (B1678340). inchem.orgindustrialchemicals.gov.au This isomerization is significant as pulegone has its own distinct metabolic pathways, including hydroxylation and the formation of menthofuran. europa.eu The reversible isomerization between isopulegone and pulegone suggests a dynamic equilibrium between these compounds in vivo. inchem.orgeuropa.eu
A primary route for the elimination of isopulegol is through conjugation with glucuronic acid. inchem.orgindustrialchemicals.gov.au This process, known as glucuronidation, is a major Phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion in urine. uomus.edu.iqnih.gov The resulting isopulegol-glucuronide conjugate is more polar and easily eliminated from the body. inchem.org This pathway is analogous to the metabolism of other cyclohexanols, such as (-)-menthol, which is also primarily excreted as a glucuronide conjugate. inchem.org
Interconversion with Related Monoterpenoids (e.g., Isopulegone, Pulegone)
Microbial Biotransformation of Isopulegol and its Derivatives
Microorganisms, particularly bacteria from the genus Rhodococcus, have been identified as effective biocatalysts for the transformation of isopulegol into new, potentially valuable compounds.
For the first time, actinobacteria of the genus Rhodococcus have been shown to biotransform the monoterpenoid (–)-isopulegol. mdpi.comnih.gov Specifically, Rhodococcus rhodochrous strain IEGM 1362 has been identified as capable of metabolizing (–)-isopulegol. mdpi.comnih.govresearchgate.net This strain was selected from a screening of 40 strains due to its high efficiency in degrading (–)-isopulegol. mdpi.com The use of immobilized R. rhodochrous IEGM 1362 cells has been shown to enhance the yield of biotransformation products. mdpi.com Genome sequencing of this strain has revealed the presence of nine genes encoding cytochrome P450, which are presumed to be involved in the transformation of (–)-isopulegol. nih.gov
The biotransformation of (–)-isopulegol by Rhodococcus rhodochrous IEGM 1362 leads to the formation of previously unknown derivatives. mdpi.comresearchgate.net The main products identified are 10-hydroxy and 10-carboxy derivatives of isopulegol. mdpi.comnih.govresearchgate.net Specifically, these have been characterized as (1R,2S,5R)-5-(hydroxymethyl)-2-(prop-1-en-2-yl)cyclohexanol (a diol) and (1R,3R,4S)-3-hydroxy-4-(prop-1-en-2-yl)cyclohexanecarboxylic acid (a hydroxy acid). mdpi.com Another minor product, (S)-isopulegol epoxide, has also been identified. mdpi.com
Enzymatic Mechanisms and Proposed Bioconversion Pathways
The biotransformation of isopulegol acetate is primarily governed by enzymatic hydrolysis, a reaction that cleaves the ester bond to yield isopulegol and acetic acid. This process is of significant interest for the kinetic resolution of racemic mixtures, leveraging the high stereoselectivity of various enzymes. The resulting isopulegol can then undergo further bioconversion into other valuable compounds.
Research has identified several classes of enzymes, particularly lipases and esterases, that effectively catalyze the hydrolysis of this compound. inchem.orgresearchgate.net These biocatalytic processes are advantageous as they operate under mild conditions and often provide high enantioselectivity, which is crucial for producing optically pure isomers for applications such as the synthesis of (-)-menthol. tandfonline.comd-nb.info
The fundamental mechanism for lipase-catalyzed hydrolysis involves the formation of an enzyme-substrate complex. researchgate.net In an aqueous environment, water acts as a nucleophile, attacking the acyl-enzyme intermediate to release the alcohol (isopulegol) and regenerating the free enzyme. researchgate.netaip.org The efficiency and direction of the reaction (hydrolysis vs. esterification) are heavily influenced by the reaction conditions, especially the water content of the medium. researchgate.net
Enzymatic Hydrolysis and Kinetic Resolution
The most studied biotransformation of this compound is its enantioselective hydrolysis. When a racemic mixture of dl-isopulegyl acetate is exposed to a suitable biocatalyst, one enantiomer is preferentially hydrolyzed, while the other remains largely in its acetate form. For instance, studies using various microorganisms have demonstrated the asymmetrical hydrolysis of dl-isopulegyl acetate to produce a mixture of l-isopulegol and unreacted d-isopulegyl acetate, which can then be separated. tandfonline.com
A diverse range of microorganisms and isolated enzymes have been shown to be effective for this transformation. Lipases from fungal and bacterial sources are particularly prominent.
| Enzyme/Biocatalyst | Source Organism | Reaction Catalyzed | Reference(s) |
| Lipase (B570770) | Rhizomucor miehei | Hydrolysis of isopulegyl acetate | aip.org, mdpi.com, researchgate.net |
| Lipase | Thermomyces lanuginosus | Hydrolysis of isopulegyl acetate | mdpi.com |
| Lipase PS | Burkholderia cepacia | Enantioselective hydrolysis | nih.gov |
| Lipase A | Candida antarctica | Esterification/Hydrolysis | nih.gov |
| Lipase | Candida rugosa | Enantioselective hydrolysis | d-nb.info |
| Esterase | Bacillus subtilis | Enantioselective hydrolysis | nih.gov |
| Cutinase | Aspergillus oryzae | Hydrolysis of isopulegyl acetate | mdpi.com |
| Cutinase | Humicola insolens | Hydrolysis of isopulegyl acetate | mdpi.com |
| Whole Cells | Trichoderma S. | Asymmetric hydrolysis of dl-isopulegyl acetates | tandfonline.com |
Proposed Bioconversion Pathways of Resulting Isopulegol
Following the initial hydrolysis of this compound, the resulting isopulegol can serve as a substrate for further enzymatic modifications, particularly through whole-cell biotransformation. These subsequent steps can introduce new functional groups, leading to a variety of derivatives.
Whole-cell biocatalysis using microorganisms like Rhodococcus rhodochrous has been shown to convert (-)-isopulegol (B1672291) into more complex molecules. mdpi.com These transformations often involve oxidative reactions, such as hydroxylations and epoxidations, which are typically catalyzed by membrane-associated enzyme systems like cytochrome P450-dependent oxygenases. mdpi.com These enzymes facilitate direct interaction with hydrophobic substrates like isopulegol. mdpi.com For example, the biotransformation of (–)-isopulegol by R. rhodochrous IEGM 1362 has been shown to yield products such as (1R,2S,5R)-5-(Hydroxymethyl)-2-(prop-1-en-2-yl)cyclohexanol, a corresponding hydroxy acid, and (S)-isopulegol epoxide. mdpi.commdpi.com
The proposed pathways illustrate a cascade of biocatalytic reactions starting from the hydrolysis of the acetate ester, followed by oxidative modifications of the resulting alcohol.
| Initial Substrate | Enzyme/Microorganism | Primary Reaction | Major Product(s) | Subsequent Reactions | Reference(s) |
| dl-Isopulegyl acetate | Trichoderma S. | Asymmetric Hydrolysis | l-Isopulegol and d-Isopulegyl acetate | Separation of enantiomers | tandfonline.com |
| (-)-Isopulegol | Rhodococcus rhodochrous IEGM 1362 | Oxidative Bioconversion | (1R,2S,5R)-5-(Hydroxymethyl)-2-(prop-1-en-2-yl)cyclohexanol, (S)-isopulegol epoxide, Hydroxy acid | Further oxidation/modification | mdpi.com, mdpi.com |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of isopulegol (B1217435) acetate (B1210297), enabling its separation from starting materials, byproducts, and isomeric impurities. Both gas and liquid chromatography are routinely utilized, each offering distinct advantages for specific analytical challenges.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like isopulegol acetate. In the context of its synthesis, typically from the acetylation of isopulegol or the cyclization of citronellal (B1669106), GC-MS is invaluable for monitoring reaction progress, determining conversion rates, and assessing the purity of the final product. vulcanchem.comunpad.ac.idaip.org
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For instance, in the synthesis of isopulegyl acetate from isopulegol, GC can effectively separate the acetate product from the unreacted alcohol. researchgate.net Similarly, when synthesized from citronellal, it can distinguish between the desired isopulegyl acetate isomers and other isomers like (+)-neoisopulegyl acetate and (+)-isoisopulegyl acetate. unpad.ac.id The degree of conversion of a starting material, such as isopulegol, into isopulegyl acetate can be quantified by comparing the peak areas of the respective compounds in the chromatogram. researchgate.net
Following separation by GC, the mass spectrometer provides mass information, confirming the identity of the eluted compounds. It ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. uottawa.ca This is crucial for confirming the presence of this compound and ensuring the absence of impurities.
Table 1: GC-MS Analysis of Isopulegol Acylation
This table presents data from a study on the enzymatic acylation of isopulegol, where GC-MS was used to determine the conversion and yield of isopulegyl acetate over time.
| Entry | Time (h) | Conversion of Isopulegol (%) | Yield of Isopulegyl Acetate (%) | Selectivity for Isopulegyl Acetate (%) |
| 1 | 12 | 14.2 | 12.9 | 90.9 |
| 2 | 16 | 16.1 | 14.3 | 88.7 |
| 3 | 20 | 19.3 | 17.4 | 90.1 |
| 4 | 24 | 18.6 | 15.4 | 82.9 |
| Data adapted from a study on the acylation of isopulegol at 50 °C. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of less volatile compounds or for achieving specific types of separations, such as those between stereoisomers. For a chiral molecule like this compound, which has multiple stereocenters, separating the different diastereomers and enantiomers can be a significant challenge. ontosight.ainist.gov
HPLC, especially when equipped with a chiral stationary phase (CSP), is the method of choice for isomeric separation. Polysaccharide-based chiral selectors, for example, have demonstrated high stereoselectivity for resolving isomers of various compounds. mdpi.com While direct HPLC methods for this compound are not extensively detailed in the literature, methods developed for its precursor, isopulegol, and other related chiral compounds establish the principle. researchgate.net For instance, reversed-phase HPLC methods using columns like C18 can separate isopulegol from other components, and this can be adapted for its acetate derivative. researchgate.net The separation of fenvalerate (B1672596) isomers was achieved by derivatizing them with l-isopulegol and analyzing them via HPLC, highlighting the technique's power in resolving complex isomeric mixtures. tandfonline.com
The development of an HPLC method for this compound would involve optimizing the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and selecting an appropriate column—potentially a chiral column—to achieve baseline separation of the target isomers. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Conversion Analysis
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. These methods probe the molecule with electromagnetic radiation and analyze the resulting interactions to map out its atomic framework and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments is often employed to unambiguously assign the structure of complex molecules like isopulegol derivatives. acs.orgnih.gov
¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
¹³C NMR provides information about the carbon skeleton of the molecule.
2D NMR techniques are crucial for assembling the complete molecular puzzle:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons within the molecular structure. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining the stereochemistry. It identifies protons that are close to each other in space, even if they are not directly connected by bonds, allowing for the assignment of relative configurations at the chiral centers. mdpi.comnih.gov
Through the combined interpretation of these NMR spectra, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
Table 2: Representative ¹³C NMR Chemical Shifts for an Isopulegol-derived Skeleton
This table shows typical ¹³C NMR chemical shift values for a related p-menthane (B155814) derivative, illustrating the data obtained from this technique. The exact shifts for this compound would vary slightly due to the presence of the acetate group.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 51.8 |
| C-2 | 79.2 |
| C-3 | 40.3 |
| C-4 | 31.6 |
| C-5 | 34.5 |
| C-6 | 31.1 |
| C-7 (CH₃) | 20.1 |
| C-8 | 111.1 |
| C-9 | 147.9 |
| C-10 (CH₃) | 22.20 |
| Data adapted from NMR analysis of an isopulegol derivative. |
While often coupled with GC, mass spectrometry can also be used as a standalone technique for structural analysis. Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern. nist.gov
For this compound (C₁₂H₂₀O₂), the molecular weight is 196.29 g/mol . chemicalbook.com High-resolution mass spectrometry (HR-MS) can determine this mass with very high accuracy, confirming the molecular formula. mdpi.com
The fragmentation pattern is generated when the molecular ion breaks apart into smaller, charged fragments. This pattern is highly reproducible and serves as a fingerprint for the compound. The fragmentation of esters often involves characteristic losses. For this compound, expected fragmentation pathways include the loss of the acetyl group or parts of it, and cleavages within the cyclohexane (B81311) ring. The fragmentation of the parent alcohol, isopulegol (m/z 154), often shows a base peak at m/z 67 and other significant fragments at m/z 121, 95, 84, and 55. mdpi.com The mass spectrum of this compound would show a molecular ion at m/z 196, and its fragmentation would be influenced by the presence of the ester functional group.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 196 | [M]⁺ | Molecular Ion |
| 154 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the acetate group |
| 136 | [M - CH₃COOH]⁺ | Loss of acetic acid |
| 121 | [C₉H₁₃]⁺ | Loss of acetic acid and a methyl group |
| 69 | [C₅H₉]⁺ | Cleavage of the cyclohexane ring |
| Based on general fragmentation patterns of terpene acetates and data for isopulegol. mdpi.comlibretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR techniques: COSY, NOESY, HMQC, HMBC)
Computational Chemistry and In Silico Predictions
Computational chemistry provides a theoretical framework to predict and understand the properties of this compound. These in silico methods are increasingly used to complement experimental data, saving time and resources.
In silico tools can predict a wide range of properties based solely on the molecule's structure. For derivatives of isopulegol, programs like the Ecological Structure Activity Relationship (ECOSAR) program have been used to calculate properties such as ecotoxicity and water solubility. mdpi.com Other software, such as PASS (Prediction of Activity Spectra for Substances), can predict potential biological activities by comparing the structure of this compound to large databases of known active compounds. mdpi.com These predictions can help guide further experimental research.
Quantum chemical methods, such as the Modified Neglect of Diatomic Overlap (MNDO) semi-empirical method, can be used to calculate molecular properties like the heat of formation, ionization energy, and dipole moment. mdpi.com Furthermore, higher-level calculations like Density Functional Theory (DFT) are often used in conjunction with experimental spectroscopic data, such as Vibrational Circular Dichroism (VCD), to determine the absolute configuration of chiral molecules, which can be challenging to establish by experimental means alone. core.ac.uk Ligand-based computational approaches, which rely on the principle that similar molecules have similar biological targets, can also be used to hypothesize the function of this compound. nih.gov
Table 4: Examples of In Silico Predictions for Isopulegol and Its Derivatives
| Predicted Property | Computational Tool/Method | Application | Reference |
| Ecotoxicity & Solubility | ECOSAR | Predicts environmental fate and properties. | mdpi.com |
| Biological Activity Spectra | PASS | Predicts potential biological functions. | mdpi.com |
| Quantum Chemical Parameters | MNDO | Calculates energetic and electronic properties. | mdpi.com |
| Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) | admerSAR | Predicts pharmacokinetic and toxicity profiles. | researchgate.net |
Prediction of Biological Activities (e.g., using PASS software)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a chemical compound based on its structural formula. mdpi.comway2drug.com The software compares the structure of the input molecule against a vast database of known biologically active substances to generate a spectrum of potential pharmacological effects, mechanisms of action, and even toxic effects. way2drug.commdpi.com The output is presented as a list of probable activities, each with a corresponding probability score for being active (Pa) and inactive (Pi). scielo.br A Pa value greater than the Pi value suggests a higher likelihood of the compound exhibiting that specific biological activity. scielo.br
While direct PASS analysis data for this compound is not extensively published, research on its precursor, (-)-isopulegol (B1672291), and its derivatives provides significant predictive insights. In one study, PASS was used to evaluate the biological potential of compounds derived from the biotransformation of (-)-isopulegol. mdpi.com The analysis predicted a range of activities with notable probability scores. For instance, similar to the parent compound (-)-isopulegol, its derivatives are predicted to have carminative, anti-eczema, and anti-inflammatory properties. mdpi.com They are also suggested to act as immunosuppressants, muscle relaxants, and inducers of immune response gene expression. mdpi.com
These in silico findings highlight the potential therapeutic avenues for isopulegol-related compounds and underscore the value of PASS in identifying promising candidates for further in vitro and in vivo investigation. mdpi.com
Table 1: Predicted Biological Activities of (-)-Isopulegol and Its Derivatives Using PASS Software
This table is based on data for (-)-isopulegol and its biotransformation products, which serve as related compounds to this compound.
| Biological Activity | Probability of Activity (Pa) Range for Derivatives |
| Carminative | 0.928–0.976 |
| Anti-eczema | 0.908–0.929 |
| Immunosuppressant | 0.720–0.755 |
| Muscle Relaxant | 0.677–0.751 |
| Immune Response Gene Expression Inducer | 0.730–0.747 |
| Anti-inflammatory | 0.731–0.748 |
Source: Adapted from research on (-)-isopulegol derivatives. mdpi.com
Ecotoxicity and Environmental Fate Predictions (e.g., using ECOSAR)
The Ecological Structure Activity Relationship (ECOSAR) program, developed by the U.S. Environmental Protection Agency (EPA), is a computational tool used to predict the aquatic toxicity of chemicals. epa.govepa.gov ECOSAR estimates the potential for acute (short-term) and chronic (long-term) toxicity to aquatic organisms such as fish, aquatic invertebrates (like Daphnia), and green algae. epa.gov It functions by using a chemical's structure to classify it and then applies a corresponding Quantitative Structure-Activity Relationship (QSAR) to predict toxicity values. epa.govepa.gov
In silico analysis using ECOSAR has been applied to (-)-isopulegol and its derivatives to forecast their environmental impact. mdpi.com The predictions suggest that certain biotransformation products of (-)-isopulegol could be significantly less ecotoxic than the parent compound. mdpi.com For two specific derivatives, the estimated acute toxicity was predicted to be between 6.9 and 154.1 times lower, while chronic toxicity was forecasted to be between 4.8 and 134.5 times lower compared to (-)-isopulegol. mdpi.com Furthermore, the analysis predicted an increase in water solubility for these derivatives, which can influence their environmental fate and bioavailability. mdpi.com
These predictive models are crucial for the early assessment of the environmental footprint of chemical compounds, allowing for the prioritization of greener alternatives and guiding the development of substances with a more favorable ecological profile. mdpi.com
Table 2: Predicted Ecotoxicity and Solubility of (-)-Isopulegol and Its Derivatives Using ECOSAR
This table is based on data for (-)-isopulegol and its biotransformation products, which serve as related compounds to this compound.
| Compound | Relative Predicted Acute Toxicity (Compared to (-)-isopulegol) | Relative Predicted Chronic Toxicity (Compared to (-)-isopulegol) | Relative Predicted Water Solubility (Compared to (-)-isopulegol) |
| Derivative 1 | 6.9–9.8 times lower | 4.8–8.7 times lower | 1.1 times higher |
| Derivative 2 | 85.8–154.1 times lower | 66.6–134.5 times lower | 20.4 times higher |
Source: Adapted from research on (-)-isopulegol derivatives. mdpi.com
Future Research Directions and Translational Perspectives
Refinement of Stereoselective Synthetic Pathways
The stereochemistry of isopulegol (B1217435) acetate (B1210297) is crucial for its biological and chemical properties. ontosight.ai Future research will likely focus on refining the stereoselective synthesis of specific isopulegol acetate isomers. Current methods often involve the acetylation of isopulegol, which itself can be produced through the cyclization of citronellal (B1669106). nih.govresearchgate.netgoogle.com However, these processes can yield mixtures of diastereoisomers. google.com
Key areas for future investigation include:
Development of highly selective catalysts: The use of novel catalysts, including chiral Lewis acids and enzymatic catalysts, could significantly improve the stereoselectivity of the cyclization and acetylation steps. kemdikbud.go.id
Optimization of reaction conditions: Fine-tuning parameters such as temperature, solvent, and catalyst loading can enhance the yield of the desired stereoisomer. google.comresearchgate.net
Flow chemistry approaches: Continuous flow synthesis offers improved control over reaction parameters, potentially leading to higher yields and selectivity, as well as enhanced safety and scalability. beilstein-journals.org
A significant challenge lies in developing economically viable and scalable processes that consistently produce high-purity stereoisomers of this compound. Overcoming this hurdle is essential for its broader application.
Discovery and Development of Novel Bioactive Derivatives with Enhanced Specificity
Isopulegol and its derivatives have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.com Future research is poised to explore the synthesis of novel bioactive derivatives of this compound with enhanced specificity for particular biological targets.
Promising research avenues include:
Modification of the acetate group: Replacing the acetate group with other functional groups could modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced bioactivity. iastate.edu
Derivatization of the cyclohexyl ring: Introducing additional functional groups to the cyclohexane (B81311) ring could create new interaction points with biological targets, improving specificity and potency.
Biotransformation: Utilizing microorganisms or isolated enzymes to create novel derivatives offers a green and highly selective method for generating new compounds with unique biological activities. mdpi.commdpi.com For instance, studies on (-)-isopulegol (B1672291) have shown that biotransformation can yield new hydroxy and carboxy derivatives with potential antitumor and respiratory stimulant activities. mdpi.comresearchgate.net
The following table summarizes some known bioactive derivatives of the parent compound, (-)-isopulegol, which provide a basis for future derivatization of this compound.
| Derivative Name | Method of Production | Potential Biological Activity |
| (+)-α-methylene-γ-butyrolactone | Chemical synthesis from (-)-isopulegol | Intermediate for chiral ligands |
| Aminodiols | Chemical synthesis from (+)-α-methylene-γ-butyrolactone or epoxides | Antimicrobial, Antioxidant |
| Aminotriols | Chemical synthesis from aminodiols or diols | Antimicrobial, Antioxidant |
| 10-hydroxy and 10-carboxy derivatives | Biotransformation by Rhodococcus rhodochrous | Antitumor, Respiratory stimulant |
This table is based on data from syntheses starting with (-)-isopulegol, providing a model for potential derivatization strategies for this compound. mdpi.comnih.gov
Exploration of this compound and Derivatives in Drug Discovery and Agrochemicals
The inherent biological activities of isopulegol and its derivatives make them attractive candidates for both pharmaceutical and agricultural applications. scialert.net
Drug Discovery:
Future research will likely focus on evaluating this compound and its novel derivatives for a wider range of therapeutic applications. The parent compound, isopulegol, has shown promise as an anti-inflammatory, analgesic, and anticonvulsant agent. mdpi.comresearchgate.net Derivatives of isopulegol have also been investigated for their potential in cancer therapy. The exploration of this compound in these areas is a logical next step. Network pharmacology and metabolomics can be employed to understand the multi-targeted therapeutic potential of such compounds. nih.gov
Agrochemicals:
Monoterpenoids, including isopulegol, are known to have insecticidal and repellent properties. iastate.eduscialert.net Isopulegyl acetate has been investigated for its potential as an insect repellent. ontosight.ai Future research could focus on:
Developing more potent and persistent formulations: Enhancing the stability and residual activity of this compound-based pesticides would be a key objective. scialert.net
Investigating the mode of action: Understanding how these compounds affect insects at a molecular level can guide the development of more effective and targeted pesticides.
Evaluating efficacy against a broader range of pests: Testing against various agricultural and public health pests will be crucial to determine their full potential.
Integration of Green Chemistry for Scalable and Sustainable Production
The principles of green chemistry are increasingly important in chemical synthesis. scielo.br Future research on this compound will undoubtedly emphasize the development of environmentally friendly and sustainable production methods.
Key green chemistry approaches include:
Use of renewable feedstocks: Isopulegol is derived from citronellal, which is found in essential oils of plants like citronella. researchgate.netresearchgate.net This makes it a renewable starting material.
Biocatalysis: As mentioned earlier, using enzymes and whole-cell systems for synthesis can reduce the need for harsh reagents and solvents. mdpi.comscielo.br The biotransformation of (-)-isopulegol has been shown to be a promising green route to bioactive compounds. mdpi.commdpi.com
Solvent-free or green solvent systems: Exploring reactions in water, supercritical fluids, or ionic liquids can minimize the environmental impact of the synthesis.
Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields, often with reduced energy consumption. researchgate.net
The goal is to develop a production process for this compound that is not only economically viable but also has a minimal environmental footprint.
Advanced Computational Design and High-Throughput Screening of this compound-Based Molecules
Modern drug discovery and materials science heavily rely on computational tools and high-throughput screening (HTS). researchgate.netacs.org These technologies can significantly accelerate the discovery and optimization of new this compound-based molecules.
Future research will likely involve:
Quantitative Structure-Activity Relationship (QSAR) studies: These models can predict the biological activity of new derivatives based on their chemical structure, helping to prioritize which compounds to synthesize. frontiersin.org
Molecular docking: This technique can simulate the interaction of this compound derivatives with specific biological targets, providing insights into their mechanism of action and guiding the design of more potent molecules. frontiersin.org
High-throughput screening assays: HTS allows for the rapid testing of large libraries of compounds for a specific biological activity, enabling the efficient identification of promising leads. researchgate.netbertin-bioreagent.com In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict the biological activity spectra of designed molecules. mdpi.commdpi.com
By integrating these advanced computational and screening methods, researchers can more efficiently explore the vast chemical space of this compound derivatives and identify those with the most promising properties for various applications.
Q & A
Q. What are the standard methods for synthesizing Isopulegol acetate, and how can researchers ensure reproducibility?
this compound is commonly synthesized via cyclization of myrcene with acetic acid under catalytic conditions. Key steps include controlling reaction temperature (e.g., 40–60°C) and using acid catalysts like phosphoric acid. Reproducibility requires precise documentation of molar ratios, catalyst purity, and reaction time . Researchers should follow established protocols from peer-reviewed studies and validate yields using gas chromatography (GC) or HPLC .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Boiling point : 232°C (useful for distillation purification)
- LogP : 2.93 (indicates lipophilicity, relevant for solubility in biological assays)
- Density : 0.92 g/cm³ (affects volumetric measurements)
- Solubility : Insoluble in water; miscible with ethanol/ether (dictates solvent choice for reactions) .
Q. How is this compound characterized structurally, and what analytical techniques are recommended?
Structural confirmation involves:
Q. What is the biosynthetic pathway of this compound in terpene metabolism?
It is derived from isopulegol (a menthol precursor) via acetylation. Enzymatic pathways in plants or microorganisms (e.g., Spodoptera litura) involve cytochrome P450-mediated hydroxylation and acetyltransferases .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound synthesis?
Microbial resolution using Aspergillus niger or Rhizopus species asymmetrically hydrolyzes (±)-isopulegyl acetate, yielding enantiopure (-)-isopulegol and (+)-acetate. Optimizing fermentation conditions (pH, temperature) improves enantiomeric excess (ee) .
Q. What experimental design considerations are critical for studying this compound’s pharmacological activity?
- In vitro models : Use cell lines (e.g., HepG2 for hepatotoxicity) with dose ranges validated via MTT assays.
- In vivo models : Ensure ethical compliance (IACUC approval) for animal studies, focusing on pharmacokinetics (e.g., bioavailability in rodent plasma) .
- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., menthol derivatives) .
Q. How do researchers address contradictions in reported yield data for this compound synthesis?
Discrepancies often arise from varying catalytic systems (homogeneous vs. heterogeneous) or purification methods. Meta-analyses of published data (e.g., systematic reviews) and sensitivity analysis (e.g., ANOVA for reaction parameters) can identify key variables .
Q. What advanced techniques validate stereochemical outcomes in this compound derivatives?
Q. How does this compound interact with biological membranes, and what methodologies quantify this?
Fluorescence anisotropy and molecular dynamics simulations model membrane partitioning. LogP values (2.93) correlate with penetration into lipid bilayers, measurable via DSC (differential scanning calorimetry) .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key issues include:
- By-product formation : Optimize catalyst loading (e.g., 0.5–1.0 mol%) to minimize terpene dimers.
- Purification : Use fractional distillation under reduced pressure to avoid thermal degradation .
- Cost : Sourcing enantiopure starting materials (e.g., (-)-isopulegol) increases expenses; microbial resolution offers a cost-effective alternative .
Methodological Guidance
- Data Reporting : Follow CONSORT guidelines for pharmacological studies, including raw data (e.g., NMR spectra) as supplementary files .
- Ethical Compliance : Document IRB/IACUC approvals for human/animal studies, specifying anesthesia and euthanasia protocols .
- Statistical Analysis : Use R or Python for multivariate analysis of reaction yields; report p-values and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
